1-Methyl-4-(pyridin-4-yl)-1,4-diazepane

Lipophilicity Drug-likeness Membrane permeability

1-Methyl-4-(pyridin-4-yl)-1,4-diazepane (CAS 900161-71-9) is a heterocyclic 1,4-diazepane building block bearing an N1-methyl substituent and an N4-(pyridin-4-yl) substituent, with molecular formula C11H17N3 and molecular weight 191.27 g·mol⁻¹. It belongs to the broader 1,4-diazepane scaffold class that has been utilized in the design of CNS-penetrant orexin receptor antagonists, factor Xa inhibitors, and nicotinic acetylcholine receptor ligands.

Molecular Formula C11H17N3
Molecular Weight 191.278
CAS No. 900161-71-9
Cat. No. B2444750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-(pyridin-4-yl)-1,4-diazepane
CAS900161-71-9
Molecular FormulaC11H17N3
Molecular Weight191.278
Structural Identifiers
SMILESCN1CCCN(CC1)C2=CC=NC=C2
InChIInChI=1S/C11H17N3/c1-13-7-2-8-14(10-9-13)11-3-5-12-6-4-11/h3-6H,2,7-10H2,1H3
InChIKeyPAMYKALPOPNYNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-4-(pyridin-4-yl)-1,4-diazepane (CAS 900161-71-9): Procurement-Relevant Identity and Class Positioning


1-Methyl-4-(pyridin-4-yl)-1,4-diazepane (CAS 900161-71-9) is a heterocyclic 1,4-diazepane building block bearing an N1-methyl substituent and an N4-(pyridin-4-yl) substituent, with molecular formula C11H17N3 and molecular weight 191.27 g·mol⁻¹ [1]. It belongs to the broader 1,4-diazepane scaffold class that has been utilized in the design of CNS-penetrant orexin receptor antagonists, factor Xa inhibitors, and nicotinic acetylcholine receptor ligands [2][3][4]. Its computed physicochemical properties include XLogP3 = 1.1, topological polar surface area (TPSA) = 19.4 Ų, zero hydrogen bond donors (HBD = 0), and three hydrogen bond acceptors (HBA = 3), distinguishing it from closely related non-methylated and regioisomeric analogs [1].

Why 1-Methyl-4-(pyridin-4-yl)-1,4-diazepane Cannot Be Replaced by Generic 1,4-Diazepane Analogs in Research Procurement


Superficially similar 1,4-diazepane congeners—including the des-methyl analog 1-(pyridin-4-yl)-1,4-diazepane (CAS 194853-82-2), the regioisomeric 1-(pyridin-3-yl)-1,4-diazepane (CAS 223796-20-1), and the simplified core 1-methyl-1,4-diazepane (CAS 4318-37-0)—exhibit quantifiably divergent physicochemical profiles that preclude direct interchangeability in structure–activity relationship (SAR) studies and medicinal chemistry campaigns [1][2][3]. The N1-methyl group on the target compound eliminates the sole hydrogen bond donor present on the des-methyl analogs (HBD = 0 vs. 1), reduces topological polar surface area by ~31%, and increases computed lipophilicity by 0.4 log units relative to the non-methylated comparator [1][2][3]. These cumulative differences alter membrane permeability potential, transporter recognition, and protein-binding pharmacophore geometry, making generic substitution scientifically invalid without re-validation of each experimental parameter [4][5].

Quantitative Differentiation Evidence for 1-Methyl-4-(pyridin-4-yl)-1,4-diazepane Versus Closest Structural Analogs


Increased Lipophilicity (XLogP3 = 1.1) Relative to Des-Methyl and Core Analogs

The target compound exhibits a computed XLogP3 value of 1.1, which is 0.4 log units higher than 1-(pyridin-4-yl)-1,4-diazepane (XLogP3 = 0.7) and 1.5 log units higher than 1-methyl-1,4-diazepane (XLogP3 = −0.4) [1][2][3]. In the context of CNS drug design guidelines where optimal LogP typically falls between 1 and 3, the target compound occupies a more favorable lipophilicity window than its more polar des-methyl and core-only counterparts, potentially improving passive membrane permeation without incurring the solubility penalties of highly lipophilic analogs [4].

Lipophilicity Drug-likeness Membrane permeability

Elimination of Hydrogen Bond Donor Capacity (HBD = 0) Versus HBD = 1 in Non-Methylated Analogs

The target compound possesses zero hydrogen bond donors (HBD = 0), a consequence of N1-methylation that caps the secondary amine present in 1-(pyridin-4-yl)-1,4-diazepane and 1-(pyridin-3-yl)-1,4-diazepane, both of which have HBD = 1 [1][2][3]. Hydrogen bond donor count is a critical determinant in Lipinski's Rule of Five for oral drug-likeness; a reduction from 1 to 0 HBD lowers the molecule's susceptibility to active efflux by P-glycoprotein and reduces desolvation penalty during passive membrane crossing [4]. This single structural modification—a methyl group in place of a hydrogen—yields a measurable change of 1 hydrogen bond donor unit.

Hydrogen bonding Membrane permeability Oral bioavailability

Reduced Topological Polar Surface Area (TPSA = 19.4 Ų) Versus TPSA = 28.2 Ų in Des-Methyl Analogs

The target compound has a TPSA of 19.4 Ų, which is 31.2% lower than the 28.2 Ų recorded for both 1-(pyridin-4-yl)-1,4-diazepane and 1-(pyridin-3-yl)-1,4-diazepane [1][2][3]. TPSA values below 60–70 Ų are generally associated with good oral absorption, and values below ~90 Ų are linked to CNS penetration; however, within this permissible range, the 8.8 Ų reduction in TPSA for the target compound reflects a meaningful shift toward improved membrane permeation efficiency [4]. The N-methyl group removes a polar N–H moiety and simultaneously shields the adjacent nitrogen, reducing the effective polar surface accessible to solvent.

Polar surface area CNS penetration Drug design

Class-Level Scaffold Privilege of 1,4-Diazepane with N-Methyl and 4-Pyridyl Substitution in Kinase and GPCR Inhibitor Design

The 1,4-diazepane core substituted at N4 with a pyridin-4-yl group and at N1 with a methyl group represents a privileged scaffold architecture that has been independently validated in structurally distinct target classes. Patent literature discloses 1,4-diazepane derivatives with pyridin-4-yl substitution as Abl kinase inhibitors, while N,N-disubstituted-1,4-diazepane compounds bearing pyridyl groups have been optimized as orexin receptor antagonists with nanomolar potency and CNS penetration [1][2]. More broadly, 1,4-diazepane derivatives have yielded potent factor Xa inhibitors (IC50 in low nanomolar range) and selective CB2 cannabinoid receptor agonists [3][4]. The specific combination of N1-methyl and N4-(pyridin-4-yl) substitution provides a conformational profile (chair-like diazepane ring with equatorial pyridinyl) that supports π–π stacking with aromatic residues in kinase active sites and GPCR orthosteric pockets, while the methyl group eliminates metabolic liability at the secondary amine [5].

Scaffold privilege Kinase inhibitor GPCR antagonist

High-Value Application Scenarios for 1-Methyl-4-(pyridin-4-yl)-1,4-diazepane in Scientific Procurement


CNS-Penetrant Kinase Inhibitor Lead Generation

The combination of zero HBD, moderate TPSA (19.4 Ų), and computed LogP = 1.1 positions 1-methyl-4-(pyridin-4-yl)-1,4-diazepane as an ideal central scaffold for designing brain-penetrant kinase inhibitors [1]. The pyridin-4-yl group engages the kinase hinge region via hydrogen bonding to the pyridine nitrogen, while the N-methylated diazepane ring provides conformational flexibility without introducing a hydrogen bond donor that would impair BBB penetration [2]. Patent evidence confirms that this precise scaffold has been incorporated into Abl kinase inhibitors with low nanomolar activity, supporting its procurement for CNS oncology programs [3].

Orexin Receptor Antagonist SAR Expansion

N,N-disubstituted 1,4-diazepane derivatives featuring pyridyl substitution have demonstrated CNS-penetrant dual orexin receptor antagonism with in vivo sleep-promoting efficacy in rats [4]. The specific N1-methyl, N4-(pyridin-4-yl) substitution pattern offers a validated starting point for SAR exploration around orexin-1 and orexin-2 receptors, where the methyl group prevents N-dealkylation metabolism and the 4-pyridyl isomer provides a distinct hydrogen bond acceptor geometry versus the 3-pyridyl or 2-pyridyl regioisomers [5]. Procuring this exact compound ensures consistency with published SAR datasets.

Factor Xa Inhibitor Fragment-Based and Structure-Guided Design

The 1,4-diazepane moiety has been rationally designed to interact with the S4 aryl-binding domain of factor Xa, and derivatives have achieved potent anticoagulant activity in vitro and in vivo [6]. The N-methyl substitution on the target compound blocks metabolic N-oxidation and glucuronidation pathways that would otherwise limit the half-life of the non-methylated 1,4-diazepane variants, making this compound the preferred building block for medicinal chemistry optimization toward orally bioavailable anticoagulants [1][6].

Coordination Chemistry and Catalytic Ligand Design

The pyridin-4-yl group on 1-methyl-4-(pyridin-4-yl)-1,4-diazepane provides a nitrogen lone pair capable of coordinating transition metals, while the tertiary amine within the diazepane ring offers a second, sterically differentiated donor site [7]. This donor set topology, combined with the elimination of N–H protons that would otherwise participate in unwanted hydrogen bonding or proton transfer side reactions, makes this compound a superior ligand candidate over the non-methylated analogs for homogeneous catalysis and metallodrug discovery applications [1][7].

Quote Request

Request a Quote for 1-Methyl-4-(pyridin-4-yl)-1,4-diazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.